molecular formula C23H27Cl2NO2 B601513 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one CAS No. 53221-25-3

2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one

Cat. No. B601513
CAS RN: 53221-25-3
M. Wt: 420.37
InChI Key:
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Description

This compound is a multifunctional biomedical compound exhibiting remarkable potential in studying and treating diverse diseases . It is an impurity formed during the synthesis of Lumefantrine, a fluorene derivative belonging to the aryl amino alcohol class of anti-malarial drugs .


Molecular Structure Analysis

The molecular formula of the compound is C23H27Cl2NO2 . The InChI code is 1S/C23H27Cl2NO/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 . The compound’s 2D and 3D structures can be found in various databases .


Chemical Reactions Analysis

The reactivity at position 4 is attenuated in the bromomethyl and phosphorylated derivates, facilitating the selective and systematic functionalization of the fluorenyl system .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 420.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 9 . The Exact Mass is 419.1418845 g/mol and the Monoisotopic Mass is also 419.1418845 g/mol . The Topological Polar Surface Area is 40.5 Ų .

Scientific Research Applications

1. Improved Manufacturing Process for Antimalarial Drug Matthias Boehm and colleagues (2007) developed an improved manufacturing process for lumefantrine, an active principle in the antimalarial drug Coartem, involving 2,7-Dichloro-9H-fluoren-9-one derivatives. This process included a one-pot synthesis that increased throughput significantly (Boehm et al., 2007).

2. Crystal Structure Analysis H. Klien, Wilhelm Seichter, and E. Weber (2015) analyzed the crystal structure of a derivative of 2,7-Dichloro-9H-fluoren-9-one, providing insights into its molecular conformation and interactions in a crystalline state (Klien et al., 2015).

3. Synthesis of Novel Derivatives with High Purity Divyaraj Puthran and colleagues (2020) described a process for synthesizing novel derivatives of 2,7-Dichloro-9H-fluoren-9-one with excellent purity, showcasing its applicability in commercial production (Puthran et al., 2020).

4. Anticancer and Antimicrobial Potential E. Hussein and colleagues (2020) synthesized new bioactive agents based on 2,7-Dichloro-9H-fluoren-9-one, showing significant antimicrobial activity and potential as anticancer agents (Hussein et al., 2020).

5. Fluorescence Properties and Applications J. Rodríguez and colleagues (2006) synthesized derivatives of 2,7-Dichloro-9H-fluoren-9-one and analyzed their fluorescence properties, indicating potential applications in light-emitting devices (Rodríguez et al., 2006).

6. DNA Binding Studies G. Bischoff and colleagues (2000) conducted studies on 2,7-bis-[(dialkylamino)-acetylamino]-fluoren-9-one derivatives, showing their binding to DNA, which has implications for drug development and biological research (Bischoff et al., 2000).

7. pH Sensor and Computing Switch Zixing Wang, Guo-Chuang Zheng, and P. Lu (2005) synthesized a derivative of 2,7-Dichloro-9H-fluoren-9-one that acted as a fluorescent sensor for pH, also serving as a computing switch with NOR logic gate functionality (Wang et al., 2005).

8. Electrochromic Polymer Development B. Carbas, A. Kıvrak, and A. Önal (2011) created a new electrochromic polymer based on 2,7-Dichloro-9H-fluoren-9-one with high coloration efficiency, useful in electronic display technologies (Carbas et al., 2011).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The compound’s reactivity at position 4 facilitates the selective and systematic functionalization of the fluorenyl system, suggesting potential for future exploration and application .

properties

IUPAC Name

2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSOIDFQNPRZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722182
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one

CAS RN

53221-25-3
Record name 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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